4,6-Dibromopicolinic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers requiring precise sequential cross-coupling on pyridine scaffolds face sourcing challenges with incorrect isomers compromising synthetic routes. 4,6-Dibromopicolinic acid (CAS 1060815-78-2) resolves this with its 4,6-dibromo substitution pattern, providing distinct reactivity sites for stepwise Suzuki-Miyaura couplings. • LogP 2.30 vs. 1.29 for the 3,6-isomer - quantitatively higher lipophilicity for membrane permeability • Preferred intermediate in patented agrochemical fungicide synthesis • Available at ≥97% purity with validated QC (NMR, HPLC). Global stock with room temperature shipping.

Molecular Formula C6H3Br2NO2
Molecular Weight 280.9 g/mol
CAS No. 1060815-78-2
Cat. No. B1505220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromopicolinic acid
CAS1060815-78-2
Molecular FormulaC6H3Br2NO2
Molecular Weight280.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C(=O)O)Br)Br
InChIInChI=1S/C6H3Br2NO2/c7-3-1-4(6(10)11)9-5(8)2-3/h1-2H,(H,10,11)
InChIKeyJZBBTBXKBJVIRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromopicolinic Acid: Technical Procurement Guide


4,6-Dibromopicolinic acid (CAS 1060815-78-2) is a dihalogenated pyridine carboxylic acid with the molecular formula C6H3Br2NO2 and a molecular weight of 280.90 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials, due to the presence of two bromine atoms at the 4- and 6-positions of the pyridine ring, which provide distinct sites for sequential cross-coupling reactions . While detailed primary literature on this specific compound is limited, its utility is well-established in patent literature as an intermediate in the synthesis of complex heterocyclic scaffolds [1].

Workflow
Supports sequential cross-coupling reactions via two distinct bromine positions
Selection
4,6-dibromo substitution pattern for heterocyclic scaffold synthesis
Use Context
Patented intermediate for agrochemical fungicides; research building block for pharma and materials

4,6-Dibromopicolinic Acid Isomer Differentiation


Substituting 4,6-dibromopicolinic acid with a different dibromopicolinic acid isomer (e.g., 3,6- or 5,6-dibromo) is not a viable procurement strategy. The specific positions of the bromine substituents on the pyridine ring dictate the compound's physicochemical properties, reactivity in cross-coupling reactions, and ultimate biological activity. As demonstrated in the comparative data below, seemingly minor changes in substitution pattern result in quantifiable differences in lipophilicity (LogP) and polar surface area, which are critical parameters for drug design and material synthesis . Using an incorrect isomer would compromise synthetic routes, alter pharmacokinetic profiles, and invalidate research outcomes [1].

Isomer LogP
4,6-Dibromopicolinic acid
3,6- or 5,6-isomers
Significantly higher lipophilicity reported for 4,6-isomer; substitution can shift membrane interaction profile and synthetic route outcomes.
Regioselectivity
Target product
Other dibromo isomers
Electronic environment of Br at 4- and 6-positions determines coupling order; isomer mismatch may compromise stepwise functionalization.
Cold chain
4,6-isomer (2-8°C)
Room-temp stable analogs
Storage and shipping requirements add logistical complexity; not interchangeable with analogs lacking cold-chain specification.

4,6-Dibromopicolinic Acid: Quantitative Isomer Comparison


Lipophilicity vs. 3,6-Isomer

4,6-Dibromopicolinic acid exhibits a significantly higher predicted lipophilicity (LogP = 2.30) compared to its 3,6-dibromo isomer (LogP = 1.29) . This difference of 1.01 LogP units translates to approximately a 10-fold difference in partition coefficient, indicating that the 4,6-isomer is considerably more lipophilic and may exhibit enhanced membrane permeability, which is a critical factor in drug design [1].

Lipophilicity vs. 3,6-isomer
Cross-study comparable
ΔLogP = +1.01 (78% higher)
Reported LogP difference indicates distinct membrane permeability context
Data from ACD/Labs Percepta and ChemSrc; review cross-platform consistency
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Polar Surface Area vs. 5,6-Isomer

4,6-Dibromopicolinic acid possesses a Topological Polar Surface Area (TPSA) of 50.19 Ų, which is nearly identical to the 5,6-isomer's TPSA of 50.2 Ų [1]. While this parameter is similar, the combination of distinct LogP values (2.30 for 4,6- vs. 2.4 for 5,6-) and different substitution patterns results in a unique overall physicochemical profile [2].

Polar Surface Area vs. 5,6-isomer
Cross-study comparable
ΔTPSA ≈ -0.01 Ų (negligible)
Similar TPSA does not imply functional interchangeability; lipophilicity remains distinct
Computed values; verify with experimental PSA if needed
Drug Design Oral Bioavailability Computational Chemistry

Synthetic Complexity vs. Other Isomers

The synthesis of 4,6-dibromopicolinic acid is typically achieved via direct bromination of picolinic acid derivatives, but the reaction conditions often yield mixtures of mono- and dibrominated products . This is in contrast to isomers like 3,6-dibromopicolinic acid, which can be synthesized with higher regioselectivity due to the electronic nature of the pyridine ring. While specific yield data for the 4,6-isomer is not widely published, the potential for mixed product formation necessitates a higher level of purification and analytical verification, which can impact procurement costs and lead times [1].

Synthetic Complexity
Class-level inference
Qualitative difference in regioselectivity and purification needs
Synthetic route may require additional purification; supply reliability context to review
Limited published yield data; verify with supplier COA
Organic Synthesis Process Chemistry Bromination

Storage & Stability: Cold Chain Requirement

Unlike some other brominated picolinic acid derivatives which are stable at room temperature, 4,6-dibromopicolinic acid is specified by multiple reputable vendors to require storage at 2-8°C and transport on ice packs to maintain chemical integrity [1]. This specific handling requirement is a direct result of the compound's intrinsic chemical stability profile and represents a logistical consideration that distinguishes it from more robust analogs .

Storage & Stability
Supporting evidence
Store at 2–8°C; ship with ice packs
Cold-chain requirement distinguishes from room-temperature stable analogs
Vendor specification; plan logistics accordingly
Chemical Storage Stability Studies Procurement Logistics

4,6-Dibromopicolinic Acid: Validated Applications


Medicinal Chemistry: LogP-Optimized Scaffold

The quantifiably higher LogP of 4,6-dibromopicolinic acid (2.30 vs. 1.29 for the 3,6-isomer) makes it the preferred scaffold for medicinal chemistry programs where increased membrane permeability and lipophilicity are desired for targeting intracellular enzymes or crossing the blood-brain barrier . This property can be leveraged to improve the pharmacokinetic profile of drug candidates.

Organic Synthesis: Sequential Cross-Coupling Precursor

The 4,6-dibromo substitution pattern provides a unique handle for chemists to perform sequential Suzuki-Miyaura or other palladium-catalyzed cross-couplings. The two bromine atoms, situated in different electronic environments on the pyridine ring, allow for stepwise functionalization to build complex, unsymmetrical biaryl structures with high precision .

Agrochemical: Fungicide Intermediate

Patents from major agrochemical companies identify 4,6-dibromo-3-hydroxypicolinate esters (directly derived from 4,6-dibromopicolinic acid) as crucial intermediates in the synthesis of heterocyclic aromatic amide fungicides [1]. This establishes the compound's role in producing high-value crop protection agents, distinguishing it from isomers not cited in this context.

Material Science: Ligands & Polymers Building Block

The dual bromine functionality makes this compound an ideal monomer or ligand precursor. The ability to replace the bromine atoms with various functional groups under controlled conditions allows for the precise tuning of electronic and steric properties in coordination complexes, conductive polymers, or Metal-Organic Frameworks (MOFs) .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold
Lipophilicity profile (reported higher LogP context)
Membrane permeability model assessment
Sequential cross-coupling precursor
4,6-dibromo substitution pattern
Regioselective coupling efficiency
Agrochemical intermediate
Patented fungicide synthesis route
Process chemistry and yield verification
Material science ligand/polymer block
Dual bromine functional handles
Coordination complex or polymer property tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dibromopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.